molecular formula C6H7N5 B1666300 3-Methyladenine CAS No. 5142-23-4

3-Methyladenine

Cat. No. B1666300
CAS RN: 5142-23-4
M. Wt: 149.15 g/mol
InChI Key: FSASIHFSFGAIJM-UHFFFAOYSA-N
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Description

3-Methyladenine (also known as 3-MA) is an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K plays an important role in many biological processes, including controlling the activation of mTOR, a key regulator of autophagy .


Synthesis Analysis

The first syntheses of 3-methyladenosine and 3-methyl-2’-deoxyadenosine, both in the form of the p-toluenesulfonate salt, have been achieved through two parallel 6-step routes starting from adenosine and 2’-deoxyadenosine .


Molecular Structure Analysis

The molecular formula of 3-Methyladenine is C6H7N5. It belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

3-Methyladenine is widely used in autophagy research today, as it is able to inhibit autophagosome formation by interfering with class III PI3K .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyladenine is 149.15 g/mol. It has a density of 1.6 g/cm3. Its melting point is around 300°C (dec.) (lit.) and its boiling point is 240.1±50.0 °C at 760 mmHg .

Scientific Research Applications

  • Impact on Adipocyte Lipolysis 3-Methyladenine (3-MA), as a class III PI3K inhibitor, has been shown to stimulate lipolysis in adipocytes, indicating a significant relationship between autophagy and lipid turnover (Heckmann et al., 2013).

  • Effects on Mitochondrial Biogenesis in Alzheimer’s Disease 3-MA, by inhibiting PI3K class I, affects mitochondrial biogenesis markers and mitochondrial function, impacting Alzheimer’s disease models. It downregulates key regulators like PGC-1α, affecting nuclear respiratory factors and Cytochrome c, impacting the tricarboxylic acid cycle (TCA) enzyme activities (Shaerzadeh et al., 2014).

  • Role in Cell Death and Chemotherapy Efficacy 3-MA induces cell death and influences the efficacy of chemotherapeutic drugs independently of autophagy inhibition. This suggests its potential role in cancer treatment, beyond its known function as an autophagy inhibitor (Sheng et al., 2013).

  • Inflammatory Response Regulation The drug modulates inflammatory responses through actions on Akt and Glycogen Synthase Kinase 3β, rather than through autophagy. It affects the activation of NF-κB and production of inflammatory markers in macrophages (Lin et al., 2012).

  • Dual Role in Autophagy 3-MA demonstrates a dual role in autophagy, depending on treatment conditions and duration. It can both promote and suppress autophagy, revealing complexity in its role as an autophagy regulator (Wu et al., 2010).

  • Biomarker in Cigarette Smoking 3-Methyladenine is a biomarker of DNA damage from exposure to methylating agents, with increased concentrations observed in the urine of cigarette smokers. It’s used in studies for DNA damage detection via Raman spectroscopy and SERS (Harroun et al., 2017).

  • Inhibition of Cell Migration and Invasion Independent of autophagy inhibition, 3-MA suppresses cell migration and invasion in certain cancer cells, indicating its potential as an anticancer drug (Ito et al., 2007).

  • Role in Liver Fibrosis 3-MA attenuates liver fibrosis by inhibiting autophagy regulated by the NF-κB signaling pathway in hepatic stellate cells. This suggests its therapeutic potential in treating liver fibrosis (Wang et al., 2017).

  • Role in Cell Autophagy Agonism Tetrandrine, in conjunction with 3-MA, has been shown to act as a potent cell autophagy agonist, indicating potential applications in antitumor therapy and scientific research (Wang et al., 2015).

Safety And Hazards

3-Methyladenine may cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers Several papers have been published on 3-Methyladenine. For instance, a paper titled “Regulation of Inflammatory Response by 3-Methyladenine Involves the Coordinative Actions on Akt and Glycogen Synthase Kinase 3β Rather than Autophagy” discusses the role of 3-Methyladenine in autophagy research . Another paper titled “3-Methyladenine ameliorates liver fibrosis through autophagy” discusses the effects of 3-Methyladenine on liver fibrosis .

properties

IUPAC Name

3-methyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199406, DTXSID901346127
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyladenine

CAS RN

5142-23-4, 60192-57-6
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-Methyladenine
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Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Record name 3-methyl-3H-adenine
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Record name 3-METHYLADENINE
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Record name 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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